molecular formula C19H17N3O2 B2784647 N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021111-44-3

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide

Cat. No.: B2784647
CAS No.: 1021111-44-3
M. Wt: 319.364
InChI Key: AAUCFYKYKJPVMH-UHFFFAOYSA-N
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Description

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a methoxypyridazinyl and methylphenyl substituent, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Conditions involving halogens (e.g., chlorine or bromine) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridazinyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
  • 2-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

Uniqueness

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs. The presence of the methoxypyridazinyl group enhances its binding affinity and specificity towards certain molecular targets.

Biological Activity

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide, a compound with the CAS number 1021111-44-3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₁₇N₃O₂
  • Molecular Weight : 319.4 g/mol
  • Structure : The compound features a methoxypyridazinyl group that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyridazinyl moiety enhances binding affinity, facilitating modulation of target activity. This interaction can lead to various biochemical effects, potentially influencing pathways involved in disease processes.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit selective cytotoxicity against cancer cells, particularly melanoma. A study highlighted the role of benzamide derivatives in targeting melanoma metastases, suggesting that structural modifications could enhance their therapeutic efficacy against specific tumor types .

Enzyme Inhibition

Preliminary studies suggest that this compound might act as an inhibitor for certain enzymes involved in cancer progression. For instance, benzamide derivatives have been shown to inhibit the P2X7 receptor, which plays a role in inflammatory responses and cancer cell proliferation . The specific inhibitory effects of this compound on such receptors warrant further investigation.

Case Studies and Experimental Data

  • Cytotoxicity Studies :
    • In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on melanoma cells. The mechanism appears to involve enhanced DNA binding affinity while showing low melanin affinity, which is crucial for reducing cytotoxicity in non-target cells .
  • Mechanistic Insights :
    • Studies investigating the interaction between the compound and cellular components revealed that it alters melanosomal pH and increases tyrosinase activity, which could enhance its effectiveness against melanoma cells by disrupting normal cellular functions .
  • Comparative Analysis :
    • Compared to other benzamide derivatives, this compound shows unique properties due to its specific substitution pattern, which may confer advantages in binding selectivity and pharmacological activity.

Summary of Biological Activities

Activity TypeDescription
AnticancerSelectively targets melanoma cells with high cytotoxicity
Enzyme InhibitionPotential inhibitor of P2X7 receptor involved in inflammation and cancer
Mechanistic ActionAlters cellular pH and enzyme activities affecting cancer cell viability

Properties

IUPAC Name

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-8-9-15(16-10-11-18(24-2)22-21-16)12-17(13)20-19(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCFYKYKJPVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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